8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 949902-02-7
VCID: VC3373070
InChI: InChI=1S/C15H16F3NO3S/c16-15(17,18)23(20,21)22-14-8-12-6-7-13(9-14)19(12)10-11-4-2-1-3-5-11/h1-5,8,12-13H,6-7,9-10H2
SMILES: C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F
Molecular Formula: C15H16F3NO3S
Molecular Weight: 347.4 g/mol

8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate

CAS No.: 949902-02-7

Cat. No.: VC3373070

Molecular Formula: C15H16F3NO3S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate - 949902-02-7

Specification

CAS No. 949902-02-7
Molecular Formula C15H16F3NO3S
Molecular Weight 347.4 g/mol
IUPAC Name (8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl) trifluoromethanesulfonate
Standard InChI InChI=1S/C15H16F3NO3S/c16-15(17,18)23(20,21)22-14-8-12-6-7-13(9-14)19(12)10-11-4-2-1-3-5-11/h1-5,8,12-13H,6-7,9-10H2
Standard InChI Key GBUXWXWPNDHMRG-UHFFFAOYSA-N
SMILES C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F
Canonical SMILES C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate belongs to the class of bicyclic compounds featuring a nitrogen-containing ring system. The molecule contains a bicyclic azabicyclo[3.2.1]octene core structure with a benzyl group attached to the nitrogen atom and a trifluoromethanesulfonate (triflate) group at the 3-position. The distinctive structural elements contribute to its reactivity profile and potential applications in synthetic chemistry.

Molecular Identification and Basic Properties

The compound is characterized by several key identifiers and properties that establish its molecular identity. These fundamental characteristics are essential for proper categorization and reference in chemical databases and research literature.

PropertyValue
CAS Registry Number949902-02-7
Molecular FormulaC₁₅H₁₆F₃NO₃S
Molecular Weight347.36 g/mol
IUPAC Name(8-benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl) trifluoromethanesulfonate
InChI KeyGBUXWXWPNDHMRG-UHFFFAOYSA-N
European Community (EC) Number691-397-5
DSSTox Substance IDDTXSID80678620
WikidataQ82601865

The molecular structure features a 8-azabicyclo[3.2.1]octene framework with a benzyl substituent on the nitrogen atom and a trifluoromethanesulfonate group at position 3. This specific arrangement contributes to the compound's chemical reactivity and potential applications in synthetic chemistry and pharmaceutical research.

Structural Representation and Nomenclature

The compound has several synonyms in scientific literature and commercial databases, reflecting variations in naming conventions and structural emphasis. Understanding these alternative names is important for comprehensive literature searches and accurate identification.

Common synonyms include:

  • 8-Benzyl-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene

  • 8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate

  • Trifluoro-methanesulfonic acid 8-benzyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl ester

  • 8-benzyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate

The compound can be represented using the SMILES notation: C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F , which encodes its structural features in a linear format suitable for computational chemistry applications and database searching.

Chemical and Physical Properties

The physical and chemical properties of 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate determine its behavior in various environments, its reactivity patterns, and its potential applications in chemical research and synthesis.

Physical Characteristics

While comprehensive experimental data on physical properties is limited in the available search results, some characteristics can be inferred from its structural features. The compound exists as a solid at room temperature, consistent with its molecular weight and structural complexity. Its solubility profile would be expected to show moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile, which is typical for compounds containing both polar and non-polar functional groups.

The presence of the trifluoromethanesulfonate group imparts distinct reactivity characteristics, particularly as a good leaving group in nucleophilic substitution reactions. This property makes the compound valuable in organic synthesis as a versatile intermediate.

Reactivity Profile

The trifluoromethanesulfonate (triflate) group in this compound is significant for its chemical reactivity. Triflates are excellent leaving groups in substitution and elimination reactions, making this compound potentially useful in various synthetic transformations. The azabicyclic structure provides a rigid scaffold that can influence stereochemical outcomes in reactions, while the benzyl group on nitrogen offers possibilities for further functionalization.

Key reaction types might include:

  • Nucleophilic substitution reactions replacing the triflate group

  • Cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • Debenzylation reactions to modify the nitrogen substituent

  • Reactions targeting the alkene functionality

Hazard StatementClassificationPercentage of Notifications
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled50%
H302Harmful if swallowed50%
H312Harmful in contact with skin50%
H314Causes severe skin burns and eye damage100%
H332Harmful if inhaled50%

These hazard statements indicate that the compound presents significant acute toxicity concerns through multiple exposure routes, with particularly strong evidence for its corrosive properties to skin and eyes, as reflected in the 100% notification rate for H314.

Precautionary Measures

The compound is associated with numerous precautionary statements (P-codes) including P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, and P501 . These recommendations collectively emphasize the importance of:

  • Avoiding inhalation, ingestion, and skin/eye contact

  • Using appropriate personal protective equipment

  • Implementing specific emergency response procedures in case of exposure

  • Proper storage and disposal practices

The hazard classes assigned to the compound include Acute Toxicity Category 4 for multiple routes and Skin Corrosion Category 1B , further emphasizing the need for careful handling and appropriate safety measures when working with this material.

Synthesis and Preparation

Based on the limited information in the search results, there are indications of synthetic approaches relevant to this class of compounds. Patent US20060058343A1 mentions processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, which may provide insight into related synthetic methodologies .

A general synthetic approach might involve:

  • Formation of the 8-azabicyclo[3.2.1]octane framework

  • Introduction of unsaturation to form the alkene functionality

  • Installation of the triflate group using triflic anhydride or similar reagents

  • N-benzylation to introduce the benzyl group on the nitrogen atom

The patent excerpt mentions reacting an amine of formula II with 2,5-dimethoxytetrahydrofuran or similar reagents to obtain intermediates that could be relevant to the synthesis of related bicyclic structures .

Research and Development Status

The compound 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate appears to be primarily used in research settings, as indicated by the Fisher Scientific product listing which specifies "Research Use Only" . Its presence in chemical supplier catalogs suggests ongoing interest in this compound for laboratory applications.

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